(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5) is an enantiopure chiral building block widely utilized in the synthesis of complex pharmaceutical active ingredients. Featuring an orthogonally protected piperazine core—with an N1-tert-butyloxycarbonyl (Boc) group, a reactive N4 secondary amine, and a C2-methyl ester—this compound allows for precise, regioselective modifications. It is predominantly procured for the development of oncology drugs, including PD-1/PD-L1 inhibitors, where the (S)-spatial configuration is strictly required for target binding affinity. By providing a pre-resolved, selectively protected scaffold, it significantly streamlines synthetic workflows compared to basic piperazine derivatives [1].
Substituting this specific compound with cheaper, less-refined alternatives introduces severe process bottlenecks. Utilizing racemic 1-N-Boc-piperazine-2-carboxylic acid methyl ester mandates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and dramatically increases solvent waste and cycle times [1]. Alternatively, employing unprotected (S)-piperazine-2-carboxylic acid leads to poor regioselectivity during N-alkylation or acylation, resulting in complex mixtures of N1, N4, and N1,N4-disubstituted products that require labor-intensive chromatographic separation. Furthermore, utilizing the free carboxylic acid form instead of the methyl ester alters the solubility profile, complicating standard liquid-liquid extractions and necessitating additional coupling reagents for subsequent derivatization [2].
Procuring the enantiopure (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester directly bypasses the need for downstream chiral separation. When utilizing the racemic baseline, the theoretical maximum yield for the (S)-pathway is capped at 50%, with practical yields often falling below 40% after resolution. In contrast, starting with the enantiopure target provides 100% atom economy for the desired stereocenter, effectively doubling the throughput of the synthetic sequence and eliminating the >40% solvent overhead typically associated with chiral chromatography or diastereomeric salt crystallization [1].
| Evidence Dimension | Maximum theoretical yield of (S)-enantiomer pathway |
| Target Compound Data | 100% utilization of starting material |
| Comparator Or Baseline | Racemic 1-N-Boc-piperazine-2-carboxylic acid methyl ester (capped at 50% yield) |
| Quantified Difference | +50% absolute increase in theoretical yield |
| Conditions | Scalable API synthesis avoiding chiral resolution |
Procuring the pre-resolved building block doubles effective downstream throughput and drastically reduces process mass intensity (PMI).
The pre-installed N1-Boc protection in (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester ensures highly predictable reactivity at the free N4 position. In standard reductive amination protocols, such as methylation using formaldehyde, this compound achieves >95% regioselective N4-functionalization. Conversely, attempting similar reactions on the unprotected (S)-piperazine-2-carboxylic acid baseline typically yields statistical mixtures, necessitating extensive chromatographic purification and severely depressing overall yield [1].
| Evidence Dimension | Regioselectivity for N4-substitution |
| Target Compound Data | >95% desired N4-functionalized product |
| Comparator Or Baseline | Unprotected (S)-piperazine-2-carboxylic acid (~40% N4-selectivity) |
| Quantified Difference | >55% improvement in regioselectivity |
| Conditions | Standard N-alkylation or reductive amination conditions |
High regioselectivity eliminates the need for complex chromatographic separations, ensuring scalable and reproducible manufacturing.
The C2-methyl ester significantly enhances the lipophilicity of the compound compared to its free acid counterpart. During standard aqueous workups, (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester exhibits high solubility in common organic solvents like dichloromethane and ethyl acetate, allowing for >90% recovery via simple liquid-liquid extraction. The free acid baseline, being highly polar and potentially zwitterionic, often partitions poorly into organic phases, resulting in <70% initial recovery and frequently requiring specialized extraction protocols or ion-exchange resins [1].
| Evidence Dimension | Organic phase recovery during standard aqueous workup |
| Target Compound Data | >90% recovery in standard organic solvents |
| Comparator Or Baseline | (S)-1-N-Boc-piperazine-2-carboxylic acid (free acid) (<70% recovery) |
| Quantified Difference | >20% increase in extraction recovery |
| Conditions | Standard aqueous/organic liquid-liquid extraction |
The ester form facilitates streamlined, cost-effective downstream processing without the need for specialized purification equipment.
The compound is a highly effective starting material for developing non-peptidic PD-1/PD-L1 inhibitors. The (S)-stereocenter is critical for proper spatial alignment within the target binding pocket, while the free N4 amine allows for rapid diversification via reductive amination or cross-coupling, directly leveraging the regioselectivity data established in process evaluations[1].
In the synthesis of nonclassical antitumor compounds, this building block serves as a rigidified scaffold. The C2-methyl ester can be selectively converted for chain extension, while the N1-Boc group remains intact, providing a highly controlled, step-wise synthesis route .
For industrial-scale production of piperazine-containing drugs requiring a specific stereocenter, procuring this pre-resolved, orthogonally protected ester is a highly efficient strategic choice. It completely bypasses the yield-limiting chiral resolution steps and complex purification of regioisomers, directly improving overall process mass intensity and batch reproducibility [2].
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